Mollicellin C Mollicellin C Mollicellin C is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by hydroxy groups at positions 3 and 9, a methoxy group at position 8, methyl groups at positions 1 and 6, a 3-methylbut-2-enoyl group at position 7, an oxo group at position 11 and a formyl group at position 4. Isolated from Chaetomium brasiliense, it exhibits antimalarial and cytotoxic activities. It has a role as an antimalarial, an antineoplastic agent and a Chaetomium metabolite. It is an aldehyde, an aromatic ether, a member of depsidones, an enone, an organic heterotricyclic compound, a polyphenol and an aromatic ketone.
Mollicellin c belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). Mollicellin c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, mollicellin c is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 68436-82-8
VCID: VC0535947
InChI: InChI=1S/C22H20O8/c1-9(2)6-14(25)16-11(4)18-21(17(26)20(16)28-5)30-22(27)15-10(3)7-13(24)12(8-23)19(15)29-18/h6-8,24,26H,1-5H3
SMILES: CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O
Molecular Formula: C22H20O8
Molecular Weight: 412.4 g/mol

Mollicellin C

CAS No.: 68436-82-8

Cat. No.: VC0535947

Molecular Formula: C22H20O8

Molecular Weight: 412.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mollicellin C - 68436-82-8

Specification

CAS No. 68436-82-8
Molecular Formula C22H20O8
Molecular Weight 412.4 g/mol
IUPAC Name 4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde
Standard InChI InChI=1S/C22H20O8/c1-9(2)6-14(25)16-11(4)18-21(17(26)20(16)28-5)30-22(27)15-10(3)7-13(24)12(8-23)19(15)29-18/h6-8,24,26H,1-5H3
Standard InChI Key RPSLZGPKLQLZGH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Formula

Mollicellin C is classified as a depsidone derivative with the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.39 g/mol . Its IUPAC name, 4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,benzodioxepine-10-carbaldehyde, reflects its polycyclic architecture featuring fused benzodioxepine and chromenone systems . The compound’s SMILES string, CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O, provides a detailed representation of its connectivity, including methoxy, methyl, and prenylated acyl substituents .

Spectroscopic and Computational Characterization

The structural confirmation of Mollicellin C relies on advanced spectroscopic techniques such as 1D/2D NMR and high-resolution mass spectrometry (HR-MS). Key spectral features include:

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and aldehyde protons (δ 9.8–10.2 ppm).

  • ¹³C NMR: Carbonyl resonances (δ 170–200 ppm) and aromatic carbons (δ 100–160 ppm) .

  • HR-ESI-MS: A pseudomolecular ion peak at m/z 413.12308 ([M+H]⁺), consistent with the molecular formula .

Predicted collision cross-section (CCS) values for Mollicellin C adducts, calculated using ion mobility spectrometry, range from 194.9 Ų ([M+Na-2H]⁻) to 206.9 Ų ([M+Na]⁺) . These values aid in differentiating Mollicellin C from structurally similar depsidones in complex mixtures.

Table 1: Predicted Collision Cross Sections of Mollicellin C Adducts

Adductm/zCCS (Ų)
[M+H]⁺413.12308196.6
[M+Na]⁺435.10502206.9
[M+NH₄]⁺430.14962199.5
[M-H]⁻411.10852198.0

Biosynthetic Origins and Fungal Sources

Mollicellin C is produced by endophytic fungi, particularly species within the Chaetomium genus. These fungi colonize plant tissues, such as Eucalyptus exserta, and synthesize depsidones as part of their chemical defense arsenal . The biosynthesis likely proceeds via the polyketide pathway, where iterative condensation of acetyl-CoA units forms the aromatic core, followed by oxidative coupling and prenylation . The presence of a 3-methylbut-2-enoyl moiety suggests involvement of prenyltransferases, which are common in fungal secondary metabolism .

Structural Comparison with Related Depsidones

Mollicellin C shares a scaffold with other Mollicellins (e.g., Mollicellins O–R, F, and H), which differ in substituents and oxidation states . For instance:

  • Mollicellin F (C₂₁H₁₇ClO₈) contains a chlorine atom at C-9 and lacks the methoxy group present in Mollicellin C .

  • Mollicellin H features a hydroxyl group at C-13 instead of the aldehyde found in Mollicellin C, correlating with its enhanced antibacterial activity .

These structural variations critically influence bioactivity profiles. For example, the aldehyde group in Mollicellin C may participate in Schiff base formation with microbial enzymes, a mechanism observed in related antifungal agents .

Analytical and Synthetic Challenges

The complexity of Mollicellin C poses challenges for synthesis and purification:

  • Stereochemical Control: The cis-dihydroxylation at C-3 and C-4 requires asymmetric catalysis .

  • Chromatographic Resolution: Reverse-phase HPLC with C18 columns and acetonitrile-water gradients is typically employed .

  • Stability: The aldehyde group may undergo oxidation, necessitating inert storage conditions .

Future Directions and Research Gaps

Key unanswered questions include:

  • Mechanistic Studies: Elucidating Mollicellin C’s molecular targets in bacterial or cancer cells.

  • Structure-Activity Relationships: Systematic modification of substituents to optimize potency.

  • In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models.

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